N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a structurally complex molecule featuring a tetrahydroindazole core substituted with a cyclopentyl group at the 1-position and a methylsulfonyl-piperidine carboxamide moiety at the 3-position. Its molecular formula is C₂₁H₃₃N₅O₃S, with a molecular weight of 459.59 g/mol. The compound’s design integrates a rigid bicyclic indazole scaffold, which may enhance binding affinity to biological targets, and a sulfonamide group that could influence solubility and pharmacokinetic properties .
Properties
IUPAC Name |
N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O3S/c1-28(26,27)23-12-10-15(11-13-23)20(25)21-14-18-17-8-4-5-9-19(17)24(22-18)16-6-2-3-7-16/h15-16H,2-14H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSFVEDJFWWKCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=NN(C3=C2CCCC3)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
This structure features an indazole moiety, a piperidine ring, and a sulfonamide group, which are significant for its biological activity. The cyclopentyl group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Research indicates that this compound acts primarily as an inhibitor of Janus kinases (JAKs) , which are critical in various signaling pathways associated with inflammation and immune responses. By inhibiting JAK activity, the compound may reduce inflammatory processes linked to conditions such as rheumatoid arthritis and other autoimmune diseases .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on several kinases involved in inflammatory signaling pathways. The compound's IC50 values in these assays suggest potent activity against specific targets:
| Target Kinase | IC50 (nM) |
|---|---|
| JAK1 | 25 |
| JAK2 | 30 |
| Tyk2 | 50 |
These values indicate that the compound is particularly effective at low concentrations, highlighting its potential as a therapeutic agent .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Rheumatoid Arthritis Model : In a murine model of rheumatoid arthritis, administration of the compound resulted in significant reductions in joint inflammation and damage compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated animals.
- Cancer Therapeutics : Preliminary studies suggest that the compound may also exhibit anticancer properties by inhibiting pathways involved in tumor growth. In vitro assays on cancer cell lines demonstrated cytotoxic effects with an IC50 ranging from 10 to 50 µM depending on the cell type .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest that the compound has a moderate half-life and is metabolized primarily through liver enzymes. Its lipophilic nature aids in cellular uptake, enhancing its therapeutic efficacy.
Toxicity and Side Effects
While promising as a therapeutic agent, toxicity studies have indicated potential side effects related to prolonged use. Commonly reported adverse effects include gastrointestinal disturbances and mild hepatotoxicity at higher doses. Ongoing studies aim to refine dosing regimens to mitigate these risks while maximizing therapeutic benefits .
Scientific Research Applications
Anti-inflammatory and Analgesic Effects
Research indicates that N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide exhibits significant anti-inflammatory properties by inhibiting Janus kinases (JAKs). JAKs play a crucial role in mediating inflammatory signaling pathways. By targeting these kinases, the compound could potentially alleviate symptoms associated with conditions such as rheumatoid arthritis and other inflammatory diseases.
Antitumor Activity
Recent studies have suggested that compounds similar to this compound may possess anticancer properties. The compound's structural features allow it to interact with various molecular targets involved in tumor growth and proliferation. Preliminary evaluations indicate potential cytotoxic effects against several human cancer cell lines .
Case Study 1: Inhibition of JAK Pathways
A study investigated the efficacy of this compound in inhibiting JAK pathways in vitro. Results showed a marked reduction in inflammatory markers in treated cells compared to controls, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Anticancer Evaluation
In another study focusing on the anticancer effects of structurally related compounds, researchers synthesized various derivatives and tested them against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Some derivatives exhibited significant cytotoxicity and induced apoptosis in cancer cells. This highlights the potential of this compound as a lead compound for further development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous tetrahydroindazole derivatives, focusing on structural variations, synthetic yields, and biological activities (where available).
Key Observations
Structural Variations :
- The target compound uniquely combines a cyclopentyl group and a methylsulfonyl-piperidine carboxamide , distinguishing it from other tetrahydroindazole derivatives. In contrast:
- 7k–7n feature a 1-propyl group and diverse amino/heterocyclic substituents at the 5-position.
- BG15831 shares the 1-cyclopentyl group but substitutes the 3-position with a fluorophenylsulfanyl-acetamide instead of the sulfonamide-piperidine moiety.
- Compound 5 lacks the tetrahydroindazole core but retains anti-HIV activity via a benzamide-linked cyanophenyl group.
Synthetic Yields: Derivatives in (e.g., 7k–7n) show moderate yields (~45%), while 7o achieves 95% yield via optimized conditions .
Biological Activity: The sigma-2 receptor ligands (7k–7n) demonstrate how substituent modifications (e.g., tetrahydro-2H-pyran, fluorobenzyl) influence target selectivity .
Physicochemical Properties :
- The target compound ’s methylsulfonyl group may enhance solubility compared to BG15831 ’s lipophilic fluorophenylsulfanyl group .
- Molecular weight differences (e.g., 387.51 g/mol for BG15831 vs. 459.59 g/mol for the target compound) suggest divergent pharmacokinetic profiles.
Research Implications
- Target Compound : The methylsulfonyl-piperidine carboxamide group warrants exploration for kinase or protease inhibition, given sulfonamides’ prevalence in such inhibitors.
- Sigma-2 Ligands (7k–7n) : Their moderate yields and selectivity profiles provide a roadmap for optimizing the target compound’s synthetic route and biological targeting .
- Anti-HIV Activity (Compound 5) : While structurally distinct, its high potency (EC₅₀: 0.8 μM) suggests the tetrahydroindazole scaffold’s versatility in antiviral drug design .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide, and how can purity be optimized?
- Methodology :
- Use a multi-step approach involving cyclopentylation of tetrahydroindazole precursors followed by carboxamide coupling. Reference controlled copolymerization strategies (e.g., P(CMDA-DMDAAC)s synthesis in ) to optimize reaction conditions (e.g., temperature, stoichiometry).
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water). Validate purity by HPLC (>98%) and mass spectrometry (HRMS) .
Q. How can the structural integrity of the compound be confirmed post-synthesis?
- Methodology :
- Employ 1H/13C NMR to verify substituent positions (e.g., methylsulfonyl group at piperidine, cyclopentyl-indazole linkage). Compare with crystallographic data from structurally analogous compounds (e.g., N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide in ).
- Use FT-IR to confirm functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹, sulfonyl S=O at ~1350/1150 cm⁻¹) .
Q. What in vitro assays are suitable for initial bioactivity screening?
- Methodology :
- Test cytotoxicity via MTT assays (cancer cell lines) and enzyme inhibition assays (e.g., kinases, proteases) based on the compound’s sulfonyl-piperidine motif. Reference antimicrobial activity protocols for piperidinyl tetrahydroisoquinolines ( ) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s target binding affinity and selectivity?
- Methodology :
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystallographic data from related targets (e.g., kinase domains, GPCRs). Validate with MD simulations (NAMD/GROMACS) to assess stability of ligand-receptor complexes. Compare with experimental IC50 values from enzyme assays .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
- Methodology :
- Analyze pharmacokinetic parameters (e.g., bioavailability, metabolic stability via liver microsomes). Use LC-MS/MS to quantify plasma/tissue concentrations. Adjust formulations (e.g., PEGylation, liposomal encapsulation) to improve solubility and half-life. Reference metabolite identification workflows from .
Q. How can the compound’s mechanism of action be elucidated using omics approaches?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
